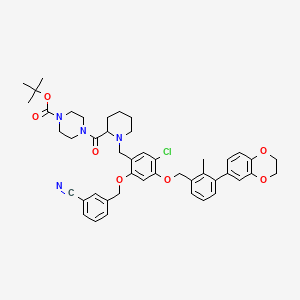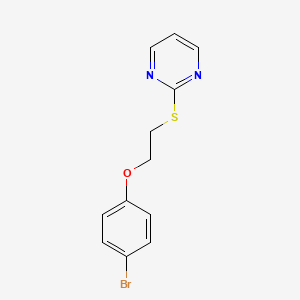
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a butanol chain attached to an amino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol typically involves the reaction of 5-bromopyridine with an appropriate amine and butanol derivative. One common method includes the following steps:
Bromination: The starting material, pyridine, is brominated using bromine or a bromine source to yield 5-bromopyridine.
Amination: 5-bromopyridine is then reacted with a methylamine derivative under controlled conditions to form the intermediate 5-bromopyridin-2-yl(methyl)amine.
Alcohol Addition: The intermediate is further reacted with a butanol derivative, such as butan-2-ol, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Mécanisme D'action
The mechanism of action of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine: A simpler analog with a bromine atom on the pyridine ring.
4-Amino-2-methylbutan-2-ol: A related compound with a similar butanol chain but different substituents on the pyridine ring.
Uniqueness
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C10H15BrN2O |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3 |
Clé InChI |
QFVSOUUVITYYDO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN(C)C1=NC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)



![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
